![molecular formula C14H19LiN2O5 B2410299 Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate CAS No. 2402830-18-4](/img/structure/B2410299.png)
Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate is a useful research compound. Its molecular formula is C14H19LiN2O5 and its molecular weight is 302.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotection in Neurodegenerative Disorders
Lithium has been recognized for its neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. It modulates several homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. This wide range of intracellular responses is primarily due to its inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) (Forlenza, De-Paula, & Diniz, 2014).
Inhibition of Tau Phosphorylation
Lithium reduces the phosphorylation of tau, a protein involved in neurodegenerative disorders like Alzheimer’s disease. This action occurs through the direct and reversible inhibition of glycogen synthase kinase-3, which has implications for developing interventions for Alzheimer's disease (Hong, Chen, Klein, & Lee, 1997).
Cellular Mechanisms
Molecular and Cellular Biology
Lithium's ability to regulate cellular functions, such as inhibiting the metabolism of inositol-1,4,5-trisphosphate, which impacts ionic intracellular calcium concentration, shows its potential for understanding and modifying cellular mechanisms in various disorders (Tan, Javors, Seleshi, Lowrimore, & Bowden, 1990).
Activation of Wnt/β-Catenin Signalling Pathway
Lithium ions have been found to activate the Wnt/β-catenin signalling pathway in human periodontal ligament-derived cells, suggesting its role in tissue engineering and regenerative medicine (Han, Wu, Chang, & Xiao, 2012).
Cellular Protection and Aging
Protection Against Excitotoxicity
Chronic exposure to lithium protects neurons in the central nervous system against excitotoxicity, specifically by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. This finding is relevant for understanding mechanisms in bipolar disorder and potential therapeutic applications (Nonaka, Hough, & Chuang, 1998).
Anti-Aging Properties
Lithium exposure in Caenorhabditis elegans showed increased survival during normal aging, suggesting its potential application in studies related to aging and longevity. This effect is linked to altered expression of genes associated with nucleosome functions and histone methylation (McColl, Killilea, Hubbard, Vantipalli, Melov, & Lithgow, 2008).
Clinical Implications and Future Research
Potential in Alzheimer’s Disease Treatment
Lithium's neuroprotective and neurotrophic effects, along with its ability to lower tau and β-amyloid levels, make it a promising candidate for treating Alzheimer's disease. Ongoing clinical trials are exploring its effectiveness in this area (Zhong & Lee, 2007).
Synthesis and Chemical Applications
The synthesis and functionalization of lithium compounds, including the specific compound mentioned, have various applications in the field of organic chemistry. This includes the development of new molecules and materials with potential pharmaceutical applications (Palomo, Aizpurua, Benito, Cuerdo, Fratila, Miranda, & Linden, 2006).
properties
IUPAC Name |
lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5.Li/c1-14(2,3)21-13(19)16-7-9(8-16)15-6-11-10(12(17)18)4-5-20-11;/h4-5,9,15H,6-8H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBQBADLFQJMKX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CO2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19LiN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

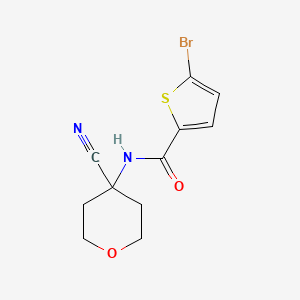
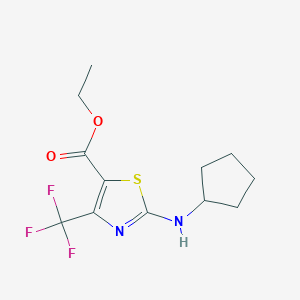
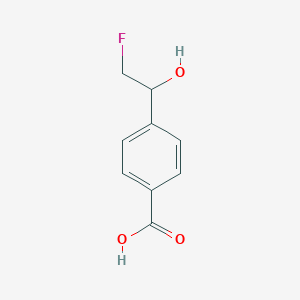
![1-(2,5-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2410219.png)
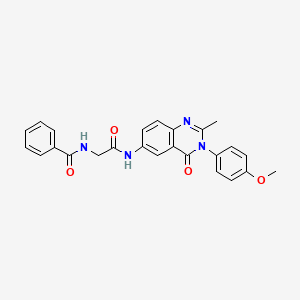
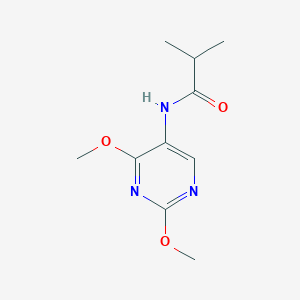

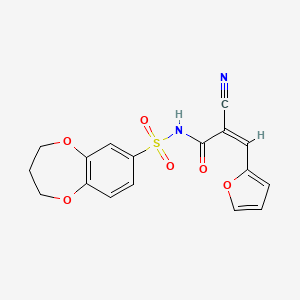
![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

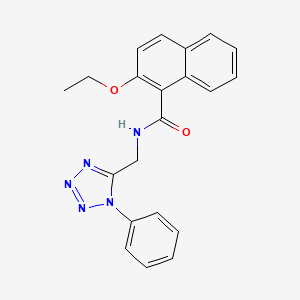
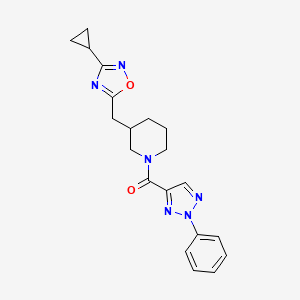

![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)